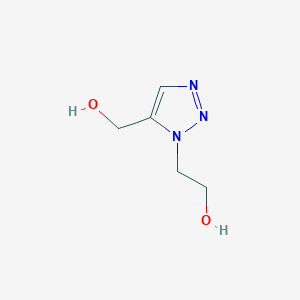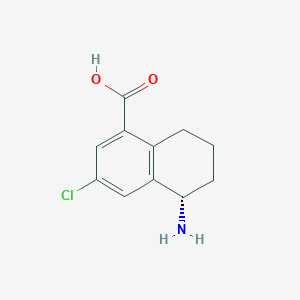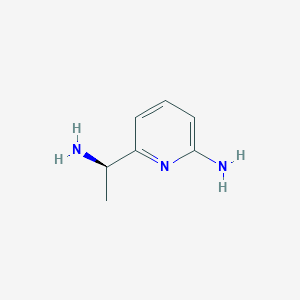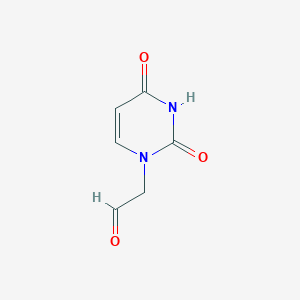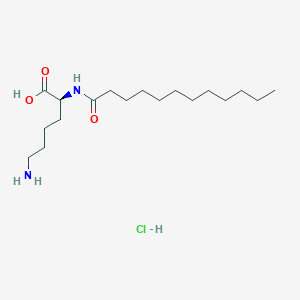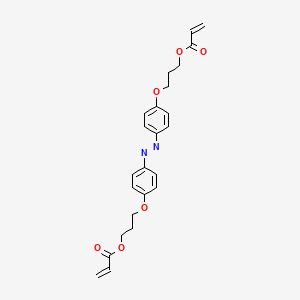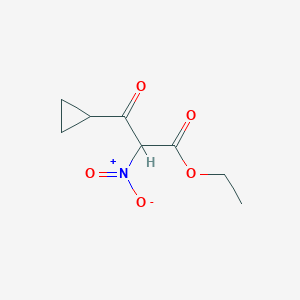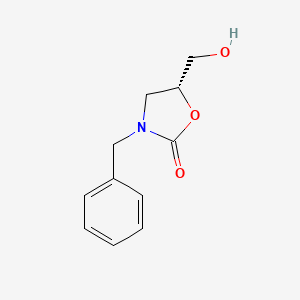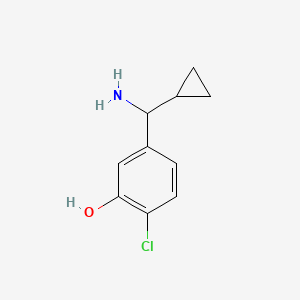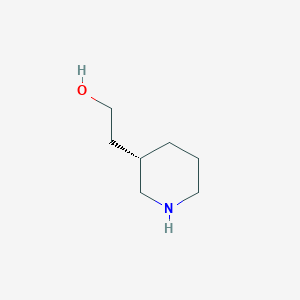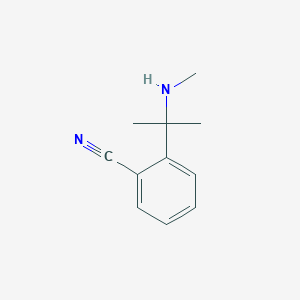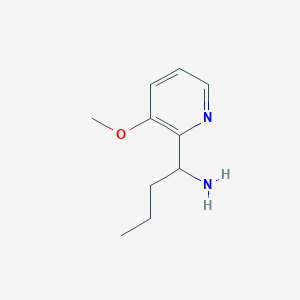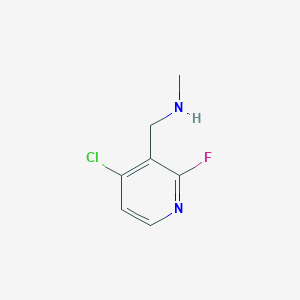
1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine is a chemical compound with the molecular formula C6H6ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes both chloro and fluoro substituents on the pyridine ring, making it a valuable intermediate in various chemical syntheses .
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine typically involves several steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoropyridine.
N-Methylation: The pyridine derivative undergoes N-methylation using methylamine under controlled conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions: Typical reagents include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine can be compared with other fluorinated pyridines:
2-Fluoropyridine: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
3-Chloropyridine: Lacks the fluoro substituent, affecting its electronic properties and reactivity.
4-Fluoro-2-chloropyridine: Similar structure but without the N-methyl group, influencing its solubility and biological activity.
These comparisons highlight the unique properties of this compound, particularly its dual substituents and N-methyl group, which contribute to its distinct chemical behavior and applications.
Eigenschaften
Molekularformel |
C7H8ClFN2 |
|---|---|
Molekulargewicht |
174.60 g/mol |
IUPAC-Name |
1-(4-chloro-2-fluoropyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H8ClFN2/c1-10-4-5-6(8)2-3-11-7(5)9/h2-3,10H,4H2,1H3 |
InChI-Schlüssel |
RZXQVSPZFQYWGD-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(C=CN=C1F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


